molecular formula C8H14O3S2 B14523535 Ethyl 3,4-bis(methylsulfanyl)-4-oxobutanoate CAS No. 62674-27-5

Ethyl 3,4-bis(methylsulfanyl)-4-oxobutanoate

Cat. No.: B14523535
CAS No.: 62674-27-5
M. Wt: 222.3 g/mol
InChI Key: MWZFCNUTJFJZBN-UHFFFAOYSA-N
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Description

Ethyl 3,4-bis(methylsulfanyl)-4-oxobutanoate is an organic compound characterized by the presence of two methylsulfanyl groups and a keto group on a butanoate ester backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,4-bis(methylsulfanyl)-4-oxobutanoate typically involves the condensation of ethyl acetoacetate with methylthiol in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then undergoes nucleophilic substitution to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-bis(methylsulfanyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted esters.

Scientific Research Applications

Ethyl 3,4-bis(methylsulfanyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of sulfur-containing heterocycles.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 3,4-bis(methylsulfanyl)-4-oxobutanoate exerts its effects involves interactions with various molecular targets. The methylsulfanyl groups can participate in redox reactions, while the keto and ester groups can form hydrogen bonds and interact with active sites of enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,4-dimethyl-4-oxobutanoate: Lacks the sulfur atoms, making it less reactive in redox reactions.

    Ethyl 3,4-bis(ethylsulfanyl)-4-oxobutanoate: Contains ethylsulfanyl groups instead of methylsulfanyl, which can affect its steric and electronic properties.

    Ethyl 3,4-bis(methylsulfanyl)-4-hydroxybutanoate:

Uniqueness

Ethyl 3,4-bis(methylsulfanyl)-4-oxobutanoate is unique due to the presence of both methylsulfanyl and keto groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

CAS No.

62674-27-5

Molecular Formula

C8H14O3S2

Molecular Weight

222.3 g/mol

IUPAC Name

ethyl 3,4-bis(methylsulfanyl)-4-oxobutanoate

InChI

InChI=1S/C8H14O3S2/c1-4-11-7(9)5-6(12-2)8(10)13-3/h6H,4-5H2,1-3H3

InChI Key

MWZFCNUTJFJZBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)SC)SC

Origin of Product

United States

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